molecular formula C11H16ClN B13524371 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13524371
M. Wt: 197.70 g/mol
InChI Key: MIBYBOLUPGAERA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound with a molecular formula of C11H16ClN This compound is characterized by the presence of a chlorophenyl group attached to a dimethylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2-chlorobenzyl chloride with a suitable amine under controlled conditions. One common method involves the use of magnesium flakes in the presence of toluene and tetrahydrofuran to form the intermediate chloro-(2-chlorophenyl)methylmagnesium, which is then reacted with 1-chloro-1-chloroacetylcyclopropane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of safer solvents and more efficient reaction conditions to minimize hazards and improve yield. For example, the use of diethyl ether is avoided due to its flammability, and alternative solvents like toluene and tetrahydrofuran are preferred .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with neuronal voltage-sensitive sodium and L-type calcium channels, which may explain its anticonvulsant and analgesic effects . These interactions influence the pathways involved in neuronal signaling and pain perception.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with the chlorine atom in a different position.

    2-(2-Chlorophenyl)-2-methylpropan-1-amine: Another related compound with slight structural variations.

Uniqueness

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the presence of the dimethylpropan-1-amine structure contribute to its distinct properties compared to similar compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBYBOLUPGAERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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